molecular formula C19H18FNO2S B2673814 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1797074-14-6

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2673814
CAS No.: 1797074-14-6
M. Wt: 343.42
InChI Key: JAUCTJYWCXHDMW-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 2-fluorophenyl group and dual heterocyclic substituents (furan-2-ylmethyl and thiophen-3-ylmethyl) on the nitrogen atom. Its structure combines aromatic fluorine, furan (oxygen-containing heterocycle), and thiophene (sulfur-containing heterocycle), which may influence its physicochemical properties and biological activity. The presence of fluorine and heterocycles often enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-11-24-14-15)13-17-5-3-10-23-17/h1-6,9-11,14H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCTJYWCXHDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations, drawing from diverse scientific literature.

  • Molecular Formula: C18H18FN3O2S
  • Molecular Weight: 353.42 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with furan and thiophene derivatives under controlled conditions. The process may include steps such as:

  • Formation of intermediates through condensation reactions.
  • Purification via recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds incorporating fluorinated phenyl groups and heterocycles. For instance, compounds featuring thiazole or thiophene rings have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)1.61 ± 1.92
Compound BHT29 (colon cancer)1.98 ± 1.22

The presence of electron-withdrawing groups like fluorine has been shown to enhance the cytotoxic effects by increasing the electron density on the aromatic systems, which can interact more effectively with biological targets such as DNA or proteins involved in cell proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary tests indicate that derivatives with similar frameworks exhibit selective inhibition against bacterial strains, attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the molecular structure significantly influence biological activity:

  • Fluorine Substitution: Enhances lipophilicity and improves binding affinity to target proteins.
  • Furan and Thiophene Rings: Contribute to increased biological activity due to their planarity and ability to form π-stacking interactions with biomolecules.

Case Studies

  • Case Study on Antitumor Activity:
    A study evaluated a series of compounds structurally related to this compound against various cancer cell lines. The results indicated that compounds with similar substitutions exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation:
    In another investigation, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in anticancer research. Compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, including lung and skin cancers. The presence of the fluorinated phenyl group and heterocycles like furan and thiophene may enhance the compound's ability to inhibit tumor growth.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives related to 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide against human cancer cell lines. The results indicated significant activity, with some derivatives achieving IC50 values in the micromolar range, suggesting that modifications in the structure could lead to improved efficacy against specific cancer types .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity. Research into N-Heterocycles has shown promise in developing antiviral agents, particularly those targeting RNA viruses. The incorporation of furan and thiophene rings has been associated with enhanced biological activity against viral pathogens.

Case Study: Antiviral Activity Assessment

In a comparative study, compounds similar to this compound exhibited significant inhibitory effects on viral replication in vitro. The mechanisms were linked to interference with viral entry or replication processes, making this compound a candidate for further antiviral drug development .

Antimicrobial Applications

The unique chemical structure also positions this compound as a potential antimicrobial agent. Preliminary studies have indicated that derivatives containing thiophene rings exhibit antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Testing

A series of tests conducted on related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety was crucial for enhancing antimicrobial activity, indicating that modifications to the core structure could yield potent new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers are exploring various synthetic pathways to optimize the production of this compound and its analogs for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related propanamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes References
Target Compound C₂₁H₁₉FNO₂S ~367.45* 2-fluorophenyl, furan-2-ylmethyl, thiophen-3-ylmethyl No direct data; inferred potential for dual heterocycle-driven activity -
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide Varies Varies Morpholinophenyl, furan-2-ylmethyl Antibacterial/antifungal activity; high synthetic yield
Ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) C₂₃H₂₈FN₂O 380.48 2-fluorophenyl, piperidine Psychoactive opioid; regulated under drug conventions
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₁₁H₁₃FNOS 199.22 Thiophen-2-yl, hydroxy, methyl Reference standard; smaller molecular weight
2-[3-(1-aminoethyl)phenoxy]-N-(furan-2-ylmethyl)propanamide C₁₆H₂₀N₂O₃ 288.35 Furan-2-ylmethyl, phenoxy No bioactivity reported; furan as a key substituent

*Calculated based on structural formula.

Key Observations:

Structural Diversity and Bioactivity: The target compound’s dual heterocycles (furan and thiophene) distinguish it from analogs like ortho-fluorofentanyl (piperidine-based) and morpholinophenyl derivatives. Heterocycles may enhance solubility or target selectivity compared to purely aromatic or aliphatic substituents .

Synthetic Considerations :

  • highlights high-yield synthesis of furan-containing propanamides without byproducts, suggesting feasible routes for the target compound .
  • Thiophene incorporation (as in ’s 3-hydroxy derivative) may introduce challenges in regioselective functionalization due to sulfur’s electronic effects .

Molecular weight (~367 g/mol) exceeds typical drug-like molecules (≤500 g/mol), which may limit oral bioavailability if developed as a therapeutic agent.

Regulatory and Safety Profile :

  • Unlike ortho-fluorofentanyl, the target lacks the piperidine-phenylethyl motif associated with opioid activity, reducing likelihood of classification as a controlled substance .

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